(Methylsulfanyl)(triphenyl)plumbane
Overview
Description
(Methylsulfanyl)(triphenyl)plumbane is an organolead compound characterized by the presence of a lead atom bonded to a methylsulfanyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(triphenyl)plumbane typically involves the reaction of triphenyllead chloride with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylsulfanyl lithium or methylsulfanyl sodium as the methylsulfanyl source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfanyl)(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.
Scientific Research Applications
(Methylsulfanyl)(triphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research into its biological activity and potential use in medicinal chemistry is ongoing.
Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (Methylsulfanyl)(triphenyl)plumbane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, influencing their activity and function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the methylsulfanyl group.
Triphenyllead acetate: Another organolead compound with different functional groups.
Tetraphenyllead: Contains four phenyl groups bonded to lead.
Uniqueness
(Methylsulfanyl)(triphenyl)plumbane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organolead compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methylsulfanyl(triphenyl)plumbane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.CH4S.Pb/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;2H,1H3;/q;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZUCXBCHCSSZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18PbS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586617 | |
Record name | (Methylsulfanyl)(triphenyl)plumbane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-12-2 | |
Record name | NSC68066 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Methylsulfanyl)(triphenyl)plumbane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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